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molecular formula C16H14ClNS B8406699 3-[(4-chlorophenyl)thio]-2,5-dimethyl-1H-indole

3-[(4-chlorophenyl)thio]-2,5-dimethyl-1H-indole

Cat. No. B8406699
M. Wt: 287.8 g/mol
InChI Key: OPXYZPBRAZZWAU-UHFFFAOYSA-N
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Patent
US07723373B2

Procedure details

To a solution of methylphenylhydrazine (7 g) in acetonitrile (100 ml) was added 1-[(4-chlorophenyl)thio]acetone (8.84 g) and water (10 ml). The mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue dissolved in dichloromethane. The solution was washed with sodium hydrogen carbonate, brine, dried (MgSO4) and concentrated in vacuo. The residue was recrystallised (methanol) to give the sub-title compound (6 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)N.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][CH2:18][C:19]([CH3:21])=O)=[CH:13][CH:12]=1.O.[C:23](#N)C>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:18]2[C:9]3[C:4](=[CH:5][CH:6]=[C:7]([CH3:23])[CH:8]=3)[NH:2][C:19]=2[CH3:21])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CN(N)C1=CC=CC=C1
Name
Quantity
8.84 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC(=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
WASH
Type
WASH
Details
The solution was washed with sodium hydrogen carbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised (methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=C(NC2=CC=C(C=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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